1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Overview
Description
1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperazine moiety, and a cyclopentylamino group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine and cyclopentylamino groups. Common reagents used in these reactions include cyclopentylamine, piperazine, and various carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. .
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
7-(1-carbonyl-piperazin-4-yl)methyl-camptothecin: This compound includes a piperazine group and is known for its insecticidal activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine moiety and exhibits antibacterial activity.
Uniqueness
What sets 1-Phenyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-12-8-9-20(11-5-2-1-3-6-11)18-14(12)16-17-15(19-22-16)13-7-4-10-23-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXYZDAUYADAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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